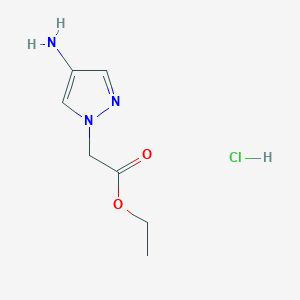
2-(4-amino-1H-pirazolil-1-il)acetato de etilo clorhidrato
Descripción general
Descripción
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride is a chemical compound with the CAS Number: 2169997-54-8. It has a molecular weight of 242.1 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O2.2ClH/c1-2-12-7(11)5-10-4-6(8)3-9-10;;/h3-4H,2,5,8H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Síntesis de Diversos Productos Químicos
Los compuestos que contienen pirazol, como el 2-(4-amino-1H-pirazolil-1-il)acetato de etilo clorhidrato, son influyentes en la síntesis de productos químicos relevantes en los campos biológico, físico-químico, de la ciencia de los materiales e industrial . Se utilizan como intermedios sintéticos para preparar derivados estructuralmente diversos .
Química Medicinal
Las aminopirazoles, que incluyen el this compound, son marcos ventajosos que proporcionan ligandos útiles para receptores o enzimas . Se estudian como agentes activos en diferentes áreas terapéuticas, con especial atención al diseño y las relaciones estructura-actividad definidas por cada clase de compuestos .
Compuestos Anticancerígenos y Antiinflamatorios
Los resultados más relevantes se han obtenido para los compuestos anticancerígenos/antiinflamatorios . Por ejemplo, Pirtobrutinib, un derivado del pirazol, ha sido aprobado recientemente .
Terapéutica Antiviral
Los compuestos que contienen aminas heteroarílicas de cinco miembros, como el this compound, han mostrado una actividad antiviral relativamente mayor contra el virus de la enfermedad de Newcastle . Estos compuestos están casi a la par con el conocido fármaco antiviral comercial, Ribavirina .
Evaluación Antileishmanial y Antimalárica
Algunos derivados del pirazol se han evaluado por sus actividades antileishmanial y antimalárica . Por ejemplo, el compuesto 13, un derivado del pirazol, ha mostrado una potente actividad antipromastigote in vitro .
Aplicaciones Industriales y Agrícolas
Diferentes derivados del pirazol se utilizan en la química supramolecular y polimérica, en la industria alimentaria, como colorantes cosméticos y como estabilizadores UV . También tienen propiedades de cristal líquido .
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride is not fully understood, but it is thought to act by inhibiting specific enzymes involved in cellular processes such as DNA synthesis or protein synthesis. This may explain its potential anti-cancer activity, as cancer cells often have altered enzyme activity compared to normal cells.
Biochemical and Physiological Effects
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. It has also been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β, which is involved in the regulation of cellular processes such as cell division and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds, as a pharmacological agent, and as a tool in biochemical research. However, one limitation is that it can be difficult to synthesize in high yields and purity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride. For example, it could be further investigated as a potential anti-cancer agent, with a focus on identifying the specific enzymes and pathways it targets. It could also be used as a tool for studying the role of specific enzymes in cellular processes, or as a building block for the synthesis of new compounds with novel properties. Additionally, the development of more efficient synthesis methods could enable wider use of this compound in various applications.
Propiedades
IUPAC Name |
ethyl 2-(4-aminopyrazol-1-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-10-4-6(8)3-9-10;/h3-4H,2,5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBMWSJUPSZDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169997-54-8 | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-amino-, ethyl ester, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2169997-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,3,4,5,6-Pentafluorophenyl)diazenyl]-1H-indol-2-ol](/img/structure/B1654170.png)
![Phosphonic acid, [phenyl(phenylamino)methyl]-, bis(1-methylethyl) ester](/img/structure/B1654171.png)






![2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanamine](/img/structure/B1654180.png)
![2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid](/img/structure/B1654184.png)

![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1654188.png)

![2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine](/img/structure/B1654192.png)
